

The Principle of Fluorescence at 395 nm: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A-395N

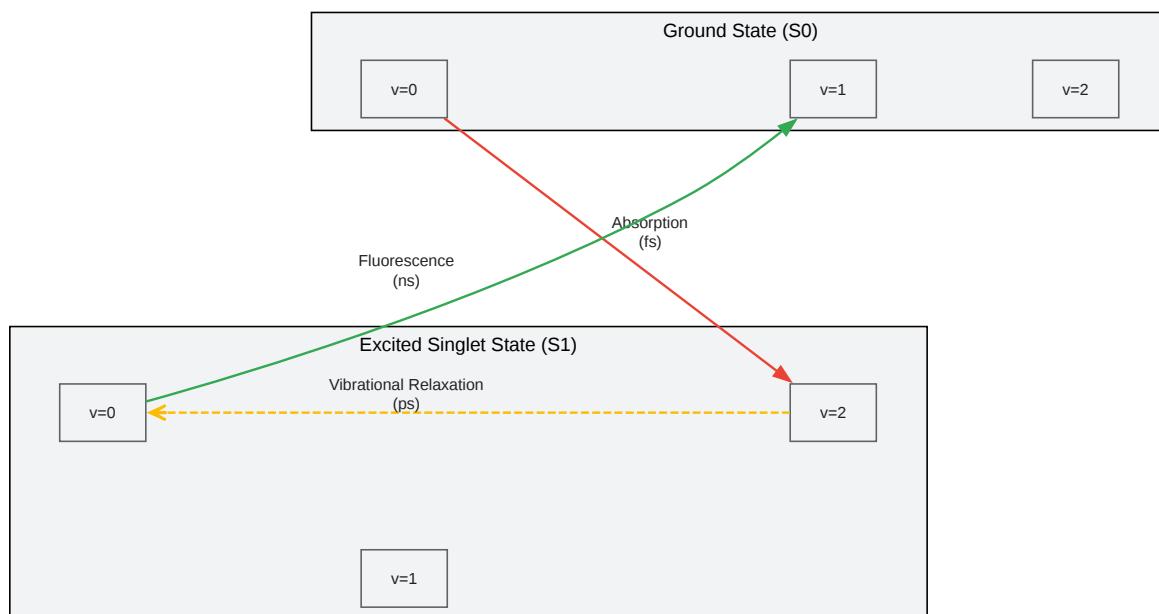
Cat. No.: B15602355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles of fluorescence with a specific focus on excitation at 395 nm. This near-ultraviolet wavelength is instrumental in a variety of applications across life sciences and drug discovery, enabling the analysis of cellular structures, screening of compound libraries, and elucidation of biological pathways. This document details the underlying photophysical concepts, profiles key fluorophores, presents their quantitative properties, and offers detailed experimental protocols.

Core Principles of Fluorescence


Fluorescence is a photoluminescent process wherein a molecule, known as a fluorophore, absorbs a photon of light, promoting an electron to an excited singlet state. This process is virtually instantaneous, occurring on the femtosecond timescale (10^{-15} s). The excited electron rapidly loses some of its energy through non-radiative vibrational relaxation, descending to the lowest vibrational level of the excited state in picoseconds (10^{-12} s). From this relaxed state, the electron returns to the ground state by emitting a photon. This emission, which occurs within nanoseconds (10^{-9} s), is the fluorescence.

Due to the energy lost during vibrational relaxation, the emitted photon has lower energy and, consequently, a longer wavelength than the absorbed photon. This phenomenon is known as the Stokes Shift and is fundamental to fluorescence detection, as it allows the emitted fluorescence to be distinguished from the excitation light.

The efficiency of this process is described by two key parameters:

- Molar Extinction Coefficient (ϵ): This measures the probability of a fluorophore absorbing a photon at a specific wavelength. A higher extinction coefficient leads to a greater number of absorbed photons and potentially brighter fluorescence.
- Quantum Yield (Φ or QY): This is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence emission process itself, with a value ranging from 0 to 1.

Another critical parameter is the fluorescence lifetime (τ), which is the average time a fluorophore spends in the excited state before returning to the ground state. This property is intrinsic to the fluorophore and its environment and can be used in advanced fluorescence applications.

[Click to download full resolution via product page](#)

Jablonski diagram illustrating the principle of fluorescence.

Fluorescence at 395 nm Excitation

An excitation wavelength of 395 nm falls within the long-wave ultraviolet (UVA) range of the electromagnetic spectrum, close to the border of visible violet light. This wavelength is particularly useful because it is less energetic and potentially less damaging to living cells than shorter UV wavelengths, while still being effective at exciting a range of common and important fluorophores. Light sources for 395 nm excitation include xenon arc lamps with appropriate filters, UV lasers (commonly 355 nm for polymer dyes), and increasingly, high-power LEDs.

Key Fluorophores for 395 nm Excitation

Several classes of fluorophores are efficiently excited by light in the 350-400 nm range. The most prominent among these are DNA-binding dyes and specialized polymer dyes used in flow cytometry.

DAPI (4',6-diamidino-2-phenylindole)

DAPI is a popular blue-fluorescent nuclear counterstain. It binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA.[\[1\]](#) Upon binding, its fluorescence quantum yield increases approximately 20-fold.[\[1\]\[2\]](#) While its excitation maximum is around 358-360 nm, it is efficiently excited by 395 nm light.[\[1\]\[3\]](#) DAPI is generally considered cell-impermeant and is a standard stain for fixed cells, but it can be used at higher concentrations for live-cell imaging.[\[2\]\[4\]](#)

Hoechst Dyes (33342 and 33258)

Hoechst dyes are a family of bis-benzimide DNA stains that also bind to the minor groove of A-T rich regions.[\[5\]\[6\]](#) Hoechst 33342 is particularly notable for its high cell permeability, making it an excellent choice for staining the nuclei of living cells.[\[5\]\[6\]](#) Similar to DAPI, its fluorescence is significantly enhanced upon binding to DNA.[\[6\]\[7\]](#) Its excitation maximum is around 350-360 nm, but it is effectively excited in the 395 nm range.[\[5\]\[8\]](#) Due to its cell permeability and DNA-binding properties, Hoechst 33342 is widely used in high-throughput screening assays to count cells and assess cytotoxicity.[\[8\]\[9\]](#)

Brilliant Ultra Violet™ 395 (BUV395)

BUV395 is a polymer-based dye developed for flow cytometry.[\[1\]\[10\]](#) It has an excitation maximum at 348 nm and an emission maximum at 395 nm, making it ideal for excitation by a 355 nm UV laser.[\[11\]\[12\]](#) BUV395 is notable for its brightness and minimal spillover into other

fluorescence channels, which simplifies multicolor panel design in flow cytometry.[2][3] It serves as the donor fluorophore for a family of tandem dyes (e.g., BUV496, BUV563, BUV737), further expanding the utility of the UV laser in complex cellular analysis.[3][12]

Quantitative Data Summary

The photophysical properties of fluorophores are critical for experimental design and data interpretation. The table below summarizes key quantitative data for common fluorophores excited around 395 nm.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ε)			Fluorescence Yield (Φ)	Lifetime (τ) (ns)	Condition/s/Notes
			n	Quantum Yield (Φ)	Extinction Coefficient (ε) (M⁻¹cm⁻¹)			
DAPI	358	461	27,000	0.04 (free)	2.5 (free)			Data for DNA-bound state.
0.92 (dsDNA)[4]	4.7 (dsDNA)							
Hoechst 33342	352	461	~42,000	0.38 (dsDNA) [13]	3.0 (dsDNA) [14]			Quantum yield and lifetime are significantly enhanced upon binding to DNA.[6][7]
BUV395	348	395	Not Published	Not Published	Not Published			Brightness is characterized as "medium" or similar to FITC.[1][2]

Note: Photophysical properties can vary depending on the solvent, pH, temperature, and binding state of the fluorophore.

Experimental Protocols

Protocol: Fluorescence Spectroscopy

This protocol outlines the basic steps for measuring the fluorescence emission spectrum of a sample using a spectrofluorometer with a 395 nm excitation source.

Objective: To determine the emission profile of a fluorescent sample when excited at 395 nm.

Materials:

- Spectrofluorometer with a tunable light source (e.g., Xenon arc lamp) and monochromators.
- Quartz cuvette (1 cm path length).
- Fluorescent sample of interest (e.g., Hoechst 33342 in buffer).
- Reference blank (buffer or solvent used for the sample).

Procedure:

- **Instrument Warm-up:** Turn on the spectrofluorometer and the light source (e.g., Xenon lamp) and allow it to warm up for at least 15-30 minutes to ensure stable output.
- **Set Excitation Wavelength:** In the instrument control software, set the excitation monochromator to 395 nm.
- **Set Slit Widths:**
 - Set the excitation and emission slit widths. Start with a moderate width (e.g., 5 nm) for both. Narrower slits provide better spectral resolution but less signal, while wider slits increase signal but reduce resolution.
 - The choice of slit width is a trade-off between signal intensity and spectral resolution.
- **Blank Measurement:**
 - Fill the quartz cuvette with the blank solution (e.g., the buffer your sample is in).
 - Place the cuvette in the sample holder.

- Perform a blank scan across the desired emission wavelength range (e.g., 410 nm to 700 nm) to measure background signals, including Raman scatter from the solvent.
- Sample Measurement:
 - Rinse the cuvette with the sample solution and then fill it with the sample.
 - Important: Ensure the sample's absorbance at the excitation wavelength (395 nm) is low (ideally < 0.1) to avoid inner filter effects.
 - Place the sample cuvette in the holder.
 - Set the emission scan parameters. A typical range for a dye like Hoechst 33342 would be 410 nm to 600 nm, with a step size of 1 nm.
 - Start the emission scan. The detector will measure the fluorescence intensity at each emission wavelength.
- Data Analysis:
 - Subtract the blank spectrum from the sample spectrum to correct for background.
 - Plot the corrected fluorescence intensity versus the emission wavelength to visualize the emission spectrum.
 - Identify the wavelength of maximum emission (λ_{em_max}).

Protocol: Immunofluorescence Microscopy with Nuclear Counterstaining

This protocol describes the staining of fixed cells for a protein of interest using a secondary antibody conjugated to a standard fluorophore (e.g., FITC, Alexa Fluor 488) and counterstaining the nuclei with Hoechst 33342 for visualization with a 395 nm light source.

Objective: To visualize the subcellular localization of a target protein and the cell nucleus.

Materials:

- Cells grown on sterile glass coverslips.
- Phosphate-Buffered Saline (PBS).
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS).
- Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS).
- Blocking Buffer (e.g., 1% BSA or 10% Normal Goat Serum in PBST).
- Primary Antibody (specific to the target protein).
- Fluorophore-conjugated Secondary Antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
- Hoechst 33342 Staining Solution (e.g., 1 µg/mL in PBS).
- Antifade Mounting Medium.
- Fluorescence Microscope with appropriate filter sets (e.g., a DAPI cube for Hoechst and a FITC/GFP cube for the secondary antibody).

Procedure:

- Cell Culture and Fixation:
 - Grow cells to the desired confluence on coverslips in a petri dish.
 - Aspirate the culture medium and gently wash the cells twice with PBS.
 - Add Fixation Solution to cover the cells and incubate for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - (If the target protein is intracellular) Add Permeabilization Buffer and incubate for 10 minutes. This step allows antibodies to access intracellular antigens.

- Wash three times with PBS.
- Blocking:
 - Add Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Aspirate the blocking solution and add the diluted primary antibody.
 - Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
 - Wash three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
 - Wash three times with PBS for 5 minutes each, protected from light.
- Nuclear Counterstaining:
 - Add Hoechst 33342 Staining Solution and incubate for 5-10 minutes at room temperature.
 - Wash twice with PBS.
- Mounting and Imaging:
 - Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
 - Seal the edges of the coverslip with nail polish.

- Image the sample on a fluorescence microscope. Use the DAPI filter set (Excitation ~365 nm, Emission ~445/50 nm) to visualize the Hoechst-stained nuclei and the appropriate filter set for your secondary antibody (e.g., FITC/GFP cube: Excitation ~470/40 nm, Emission ~525/50 nm). Although the DAPI cube excitation is lower than 395 nm, it is standard for exciting Hoechst and DAPI. An LED source at 395 nm would typically be paired with a similar emission filter.

Protocol: Flow Cytometry with BUV395

This protocol provides a general workflow for cell surface staining using an antibody conjugated to BUV395 for analysis by flow cytometry.

Objective: To identify and quantify a specific cell population based on the expression of a surface marker.

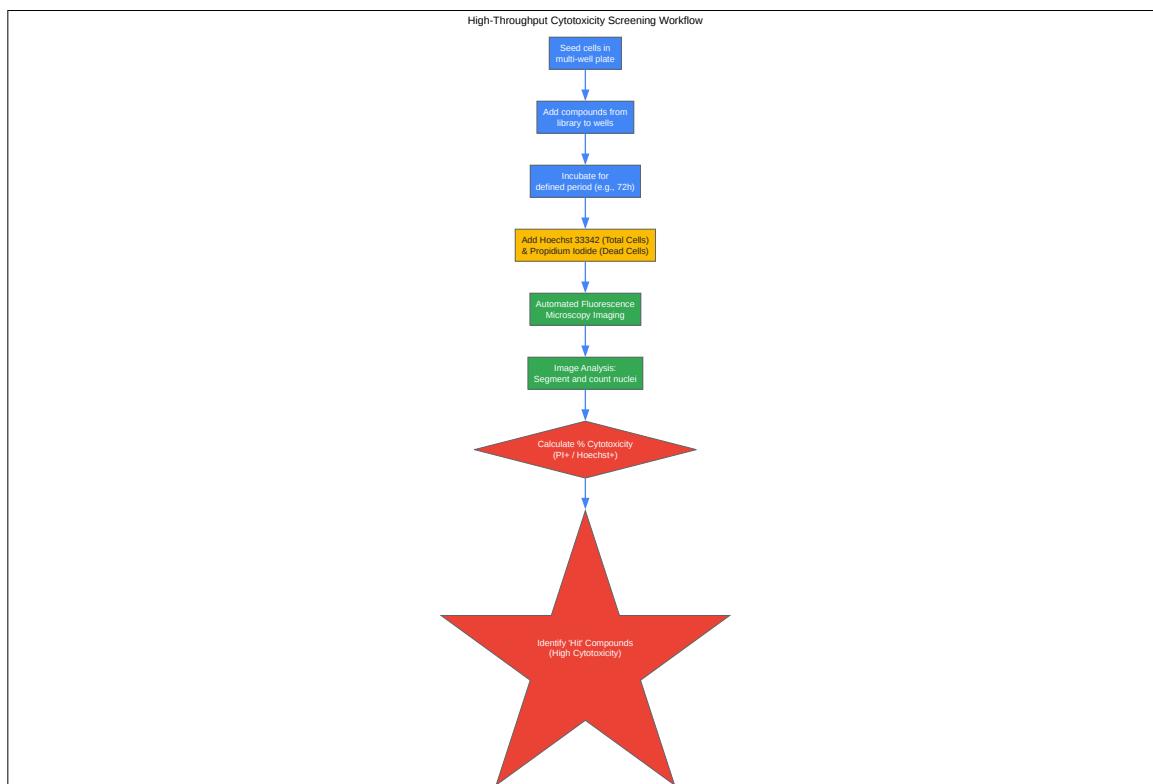
Materials:

- Single-cell suspension (e.g., peripheral blood mononuclear cells).
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
- BUV395-conjugated primary antibody.
- Isotype control antibody conjugated to BUV395.
- Flow cytometer equipped with a UV laser (355 nm).

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Staining Buffer.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.

- Add the BUV395-conjugated antibody at the predetermined optimal concentration to the sample tube.
- Add the corresponding BUV395-conjugated isotype control to a separate control tube.
- Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.

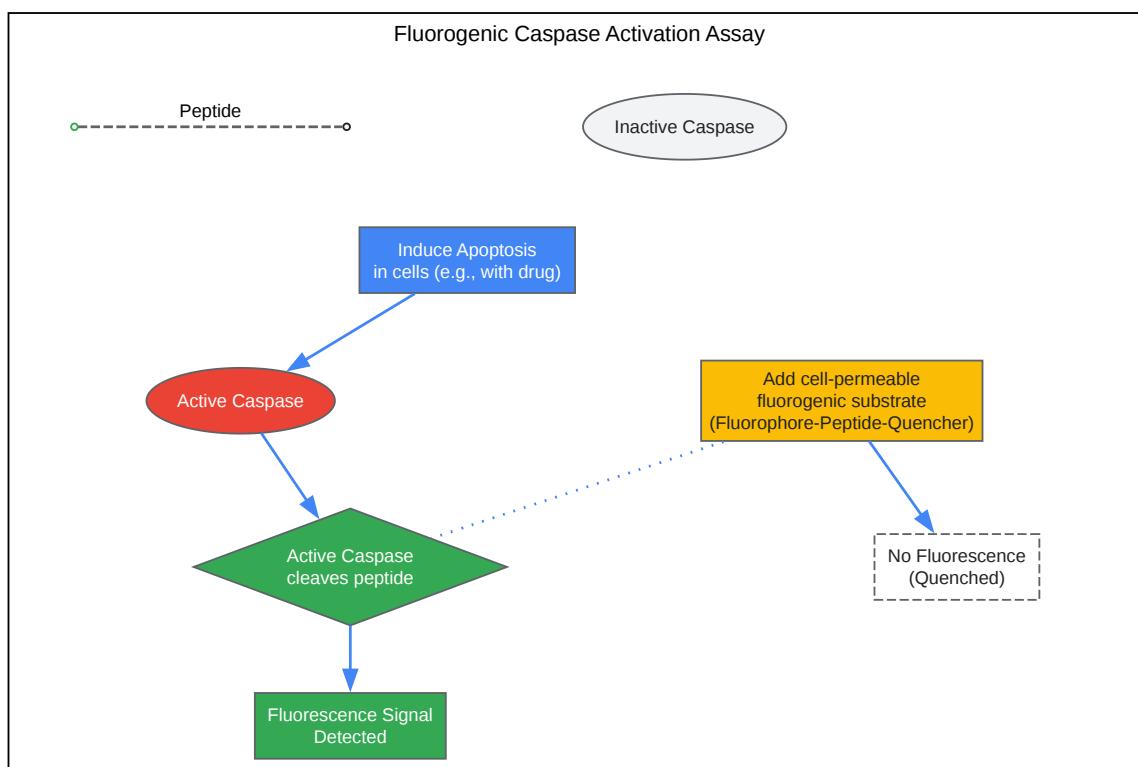

- **Washing:**
 - Add 2 mL of ice-cold Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Decant the supernatant.
 - Repeat the wash step.
- **Resuspension and Acquisition:**
 - Resuspend the cell pellet in 300-500 µL of Staining Buffer.
 - Analyze the samples on a flow cytometer.
- **Instrument Setup and Data Acquisition:**
 - Use the 355 nm UV laser for excitation.
 - Set up the detector for BUV395 using a bandpass filter appropriate for its emission, typically around 379/28 nm.[\[2\]](#)
 - Use unstained cells to set the negative population and single-color controls (BUV395) to set the compensation for any minor spectral overlap into other channels.
 - Acquire data for the isotype control and the stained sample.
 - Analyze the data using appropriate flow cytometry software to gate on the cell population of interest and quantify the percentage of BUV395-positive cells.

Applications in Drug Development

Fluorescence at 395 nm is a powerful tool in drug discovery, particularly for high-throughput screening (HTS) and assays related to cell health and apoptosis.

High-Throughput Cytotoxicity Screening

Image-based HTS assays often use Hoechst 33342 to count the total number of cells in a well. [8][9] By combining it with a cell-impermeant dye like Propidium Iodide (PI), which only stains dead cells, researchers can simultaneously quantify both the total and dead cell populations. This "Differential Nuclear Staining" assay is a robust method for screening large compound libraries for cytotoxic effects.[8]



[Click to download full resolution via product page](#)

Workflow for a high-throughput cytotoxicity screening assay.

Apoptosis and Caspase Activation Assays

Apoptosis, or programmed cell death, is a critical process in development and disease, and a common target for cancer therapeutics. A hallmark of apoptosis is the activation of a family of proteases called caspases. Assays to detect caspase activity often use a fluorogenic substrate. [15][16] For example, a substrate containing a caspase-specific peptide sequence (e.g., DEVD for caspase-3) is linked to a fluorophore that is quenched. Upon cleavage by an active caspase, the fluorophore is released from the quencher and fluoresces. While many of these assays use longer wavelength dyes, the principle can be applied to UV-excitable fluorophores, and the nuclear condensation visible with Hoechst staining is a classic morphological indicator of apoptosis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Brilliant Ultra Violet™ 395 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Lasers and Dyes for Multicolor Flow Cytometry [bdbiosciences.com]
- 4. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 8. Differential nuclear staining assay for high-throughput screening to identify cytotoxic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening Methods to Discover the FDA-Approved Cancer Drug Encorafenib as Optimally Selective for Metallothionein Gene Loss Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. evrogen.com [evrogen.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Binding of Hoechst with nucleic acids using fluorescence spectroscopy [scirp.org]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-time monitoring of caspase cascade activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Principle of Fluorescence at 395 nm: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602355#principle-of-fluorescence-at-395-nm\]](https://www.benchchem.com/product/b15602355#principle-of-fluorescence-at-395-nm)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com